molecular formula C16H28Cl2N2O2 B4701128 1-(3,5-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride

1-(3,5-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride

Cat. No.: B4701128
M. Wt: 351.3 g/mol
InChI Key: JBECXLAXJILUNN-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines This compound is characterized by the presence of a phenoxy group, a piperazine ring, and a propanol moiety

Synthetic Routes and Reaction Conditions:

  • Step 1: Synthesis of 3,5-Dimethylphenol

      Reagents: 3,5-Dimethylbenzaldehyde, Sodium borohydride, Methanol

      Conditions: Reduction reaction at room temperature

      Product: 3,5-Dimethylphenol

  • Step 2: Formation of 1-(3,5-Dimethylphenoxy)-3-chloropropane

      Reagents: 3,5-Dimethylphenol, 1,3-Dichloropropane, Potassium carbonate

      Conditions: Nucleophilic substitution reaction under reflux

      Product: 1-(3,5-Dimethylphenoxy)-3-chloropropane

  • Step 3: Synthesis of 1-(3,5-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol

      Reagents: 1-(3,5-Dimethylphenoxy)-3-chloropropane, 4-Methylpiperazine, Sodium hydroxide

      Product: 1-(3,5-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol

  • Step 4: Formation of Dihydrochloride Salt

      Reagents: 1-(3,5-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol, Hydrochloric acid

      Conditions: Acid-base reaction at room temperature

      Product: this compound

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure consistency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.

      Reagents: Potassium permanganate, Hydrogen peroxide

      Conditions: Aqueous or organic solvents, varying temperatures

      Products: Quinones and related oxidation products

  • Reduction: The compound can be reduced at the piperazine ring or the phenoxy group.

      Reagents: Sodium borohydride, Lithium aluminum hydride

      Conditions: Organic solvents, room temperature to reflux

      Products: Reduced derivatives of the original compound

  • Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

      Reagents: Various nucleophiles or electrophiles

      Conditions: Organic solvents, varying temperatures

      Products: Substituted derivatives of the original compound

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature

    Reduction: Sodium borohydride in methanol at room temperature

    Substitution: Potassium carbonate in acetone under reflux

Major Products Formed:

    Oxidation: Quinones

    Reduction: Reduced phenoxypropanolamines

    Substitution: Substituted phenoxypropanolamines

Properties

IUPAC Name

1-(3,5-dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.2ClH/c1-13-8-14(2)10-16(9-13)20-12-15(19)11-18-6-4-17(3)5-7-18;;/h8-10,15,19H,4-7,11-12H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBECXLAXJILUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(CN2CCN(CC2)C)O)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

1-(3,5-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential effects on cellular processes and as a tool for studying receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(3,5-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol
  • 1-(3,5-Dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol
  • 1-(3,5-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)butan-2-ol

Comparison:

  • Structural Differences: The similar compounds differ in the substituents on the piperazine or piperidine ring, or in the length of the carbon chain.
  • Chemical Properties: These structural differences can lead to variations in chemical reactivity, solubility, and stability.
  • Biological Activity: The unique structure of 1-(3,5-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride may result in distinct biological activities compared to its analogs, making it a valuable compound for specific research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3,5-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride

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